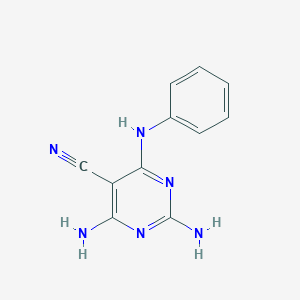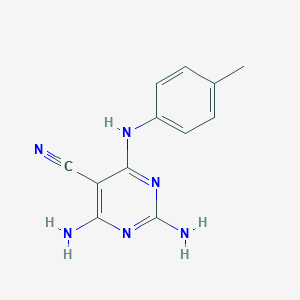![molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3](/img/structure/B498953.png)
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H19N3O4S2 . It is listed in various chemical databases and is available from certain suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a thiazole ring and an isopropoxy group . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases .Applications De Recherche Scientifique
Sulfonamides in Medicinal Chemistry
Sulfonamides possess a primary sulfonamide moiety critical for their biological activity. This class of compounds has been utilized in various drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, among others. Novel sulfonamides have shown promise in targeting specific isoforms of carbonic anhydrase for the treatment of glaucoma, cancer, and obesity. The ongoing development of sulfonamides aims at enhancing selectivity and potency for therapeutic applications, suggesting a potential area of research for novel compounds like 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in similar therapeutic areas (Carta, Scozzafava, & Supuran, 2012).
Optoelectronic Applications
Research on heterocyclic compounds, such as thiazoles and benzothiazines, has explored their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, leading to novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and photoelectric conversion elements. The structural motif of compounds like this compound could be of interest for developing new optoelectronic materials, given the importance of nitrogen and sulfur heteroatoms in modulating electronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antifungal and Immunomodulating Activities
The study of 1,4-benzothiazine azole derivatives has demonstrated significant antifungal and immunomodulating activities. These compounds exhibit diverse biological effects, including the potential for anti-Candida activity and the ability to stimulate protective immune responses. The investigation of the structural features and substituents of these molecules has provided insights into their mechanism of action, suggesting a promising area for the development of novel antifungal agents with added immunomodulatory benefits. This could hint at potential research directions for compounds with similar structures or functional groups (Schiaffella & Vecchiarelli, 2001).
Environmental Applications
Sulfamethoxazole, another sulfonamide, has been studied for its environmental persistence and methods for its removal from aqueous solutions. This research is critical for understanding the environmental impact of sulfonamides and developing cleaner, more efficient technologies for water treatment. The findings from such studies could inform research on the environmental behavior of related compounds, including their stability, degradation pathways, and the efficacy of removal techniques (Prasannamedha & Kumar, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B498870.png)
![3-(ethylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498872.png)
![3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498873.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B498875.png)
![9-benzyl-3-[(2-phenoxyethyl)thio]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498876.png)
![1H-benzimidazol-2-ylmethyl 9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl sulfide](/img/structure/B498878.png)
![1-ethyl-N-{2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-benzimidazol-2-amine](/img/structure/B498879.png)
![9-ethyl-3-{[2-(4-methylphenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498882.png)
![9-methyl-3-{[2-(4-methylphenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498884.png)
![N-(4-chlorophenyl)-2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]acetamide](/img/structure/B498886.png)
![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)


